Product packaging for Barium phosphate(Cat. No.:CAS No. 13517-08-3)

Barium phosphate

Cat. No.: B082837
CAS No.: 13517-08-3
M. Wt: 601.9 g/mol
InChI Key: WAKZZMMCDILMEF-UHFFFAOYSA-H
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Description

Barium phosphate is an inorganic salt with the chemical formula Ba3(PO4)2, also known as tribarium diphosphate or barium orthophosphate . It is commonly characterized as a white or colorless, odorless solid that is generally insoluble in water but soluble in dilute acids . This compound possesses several key properties valuable for research, including a high thermal expansion coefficient, a high melting point (approximately 1560 °C), and high transparency to ultraviolet light . In industrial and materials science research, this compound serves as a crucial raw material for manufacturing specialty glasses and is utilized in the optics industry due to its favorable properties . It functions as a proton-conducting material in hydrogen and fuel sensors and finds application as a component in pulsed laser technology . Recent scientific investigations highlight its growing importance in environmental remediation research, where modified this compound composites have demonstrated high efficiency as adsorbents for removing dyes like methyl blue from wastewater . Furthermore, barium polyphosphate glasses are subjects of study for their potential in advanced technologies, including their use as sealants in solid oxide fuel cells (SOFCs) and in radiation shielding materials . This compound is For Research Use Only. It is not intended for human or veterinary use. Handling should be conducted with appropriate personal protective equipment. The compound can be harmful if swallowed or inhaled and may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ba3(PO4)2<br>Ba3O8P2 B082837 Barium phosphate CAS No. 13517-08-3

Properties

IUPAC Name

barium(2+);diphosphate
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InChI

InChI=1S/3Ba.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6
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InChI Key

WAKZZMMCDILMEF-UHFFFAOYSA-H
Source PubChem
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Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2]
Source PubChem
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Molecular Formula

Ba3(PO4)2, Ba3O8P2
Record name barium orthophosphate
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DSSTOX Substance ID

DTXSID20889612
Record name Phosphoric acid, barium salt (2:3)
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Molecular Weight

601.9 g/mol
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Physical Description

Barium phosphate is soluble in water; [Nordberg, p. 19]
Record name Barium phosphate
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CAS No.

13466-20-1, 13517-08-3, 13847-18-2
Record name Phosphoric acid, barium salt (2:1)
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Record name Phosphoric acid, barium salt (2:3)
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Synthesis Methodologies for Barium Phosphate Materials

Solution-Based Precipitation Techniques

Solution-based precipitation methods are widely utilized for synthesizing barium phosphate (B84403) materials. These techniques are favored for their ability to produce fine, homogeneous powders at relatively low temperatures. The fundamental principle of these methods involves the precipitation of barium phosphate from a solution containing soluble barium and phosphate precursors.

Co-precipitation and Simple Wet Precipitation Protocols

Co-precipitation and simple wet precipitation represent straightforward and common approaches for the synthesis of this compound. researchgate.netrhhz.net These protocols involve the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with a phosphate source like diammonium phosphate ((NH₄)₂HPO₄) in an aqueous solution. The resulting precipitate of this compound can then be isolated through filtration, followed by washing and drying. The general chemical reaction can be represented as:

3BaCl₂ + 2(NH₄)₂HPO₄ → Ba₃(PO₄)₂↓ + 4NH₄Cl + 2HCl

The properties of the synthesized this compound, including its specific phase (for example, Ba₃(PO₄)₂ or BaHPO₄), particle size, and morphology, are highly dependent on the reaction conditions. chalcogen.roresearchgate.net Critical parameters that are controlled to tailor the final product include the pH of the solution, the reaction temperature, and the concentration of the reactants. researchgate.netresearchgate.net For instance, research has shown that pH is a determining factor in the formation of different phases and morphologies of this compound. researchgate.netresearchgate.net

Sol-Gel Processing for Nanostructured Barium Phosphates

The sol-gel process is a versatile wet-chemical technique renowned for its ability to produce nanostructured materials with high purity and homogeneity at comparatively low temperatures. researchgate.netnih.gov In the context of nanostructured this compound synthesis, the process typically employs precursors such as barium nitrate (B79036) (Ba(NO₃)₂) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). nih.govwikipedia.org A key feature of this method is the use of a chelating agent, like citric acid, which forms a stable and homogeneous sol with the metal ions. nih.gov This sol is subsequently transformed into a gel through controlled hydrolysis and condensation reactions. The final nanostructured this compound powder is obtained after drying and calcining the gel. nih.gov

3Ba(NO₃)₂ + 2NH₄H₂PO₄ → Ba₃(PO₄)₂ + 2NH₄NO₃ + 4HNO₃ wikipedia.org

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures within a sealed vessel, known as an autoclave. nih.gov These techniques are particularly effective for producing well-crystallized this compound powders with controlled morphologies. nih.govresearchgate.net

In a typical hydrothermal synthesis of this compound, precursor materials like barium nitrate and diammonium phosphate are dissolved in water and placed in a Teflon-lined autoclave. nih.gov The system is then heated to a specific temperature, for instance, 110°C, and maintained for a designated period, such as 24 hours, allowing the reaction and crystallization to occur under autogenous pressure. nih.gov After the reaction, the autoclave is cooled, and the product is collected by filtration and washing. nih.gov This approach has been utilized to create various this compound phases, including BaHPO₄ and Ba₃(PO₄)₂, often resulting in hierarchical structures. researchgate.net The pH of the initial reaction mixture is a critical parameter that significantly influences the resulting phase and morphology of the this compound product. researchgate.net

Continuous Precipitation Processes and Microcrystal Formation

Continuous precipitation processes provide a scalable method for the production of this compound microcrystals with a high degree of control over their size and morphology. patsnap.com This technique involves the simultaneous and continuous introduction of a barium salt solution and a phosphate solution into a precipitation vessel under meticulously controlled conditions, including pH, temperature, flow rates, and stirring intensity. patsnap.comgoogle.comgoogle.com By maintaining a steady state, this process facilitates the consistent formation of uniform microcrystals. patsnap.comgoogle.com The resulting precipitate is continuously removed from the vessel, filtered, washed, and dried. google.comgoogle.com This methodology is particularly advantageous for industrial-scale production where consistent product quality and high throughput are essential.

Solid-State Reaction Pathways

Solid-state reaction pathways represent a more traditional approach to synthesizing inorganic compounds. These methods involve the direct reaction between solid reactants at elevated temperatures to yield a new solid product.

Conventional High-Temperature Solid-State Synthesis

The conventional high-temperature solid-state synthesis of this compound involves the intimate mixing of solid precursors. Typically, a barium source such as barium carbonate (BaCO₃) or barium oxide (BaO) is blended with a phosphate source like diammonium phosphate ((NH₄)₂HPO₄) or phosphorus pentoxide (P₂O₅). rhhz.netresearchgate.net This mixture is then subjected to high temperatures, often exceeding 800°C, for extended periods to facilitate the solid-state diffusion and reaction that form the desired this compound compound. diva-portal.org

While this method is relatively simple in principle and can yield highly crystalline products, it is not without its challenges. rhhz.netdiva-portal.org The high temperatures and long reaction times can lead to a lack of control over particle size distribution and can cause significant particle agglomeration. rhhz.netdiva-portal.org Despite these potential drawbacks, the solid-state reaction method remains a valuable and frequently used technique for the synthesis of various this compound materials, especially when high crystallinity is a primary requirement. diva-portal.org

High-Energy Ball-Milling Assisted Synthesis for Precursors

High-energy ball milling is a mechanochemical technique utilized to synthesize materials and modify their properties. sapub.org This top-down approach involves the use of a planetary ball mill, where powders are subjected to repeated collisions with grinding balls, leading to plastic deformation, cold-welding, and fracture. sapub.org This process is effective in producing nanocrystalline powders and can induce phase transformations at room temperature. sapub.orgscience.gov

In the context of producing precursors for this compound, high-energy ball milling can be employed to refine the grain size of starting materials and create a more uniform mixture. For instance, the technique has been used to synthesize nanocrystalline hydroxyapatite (B223615), a calcium phosphate, by milling precursor powders. science.govscience.gov The mechanical energy supplied during milling can activate the precursors, potentially lowering the temperature and time required for subsequent calcination or reaction steps. This method has been shown to be effective in producing various composites and nanoalloys with high yield. sapub.orgias.ac.in

The process parameters, such as milling speed, time, and the ball-to-powder mass ratio, are critical factors that influence the final product's characteristics, including crystallite size and phase composition. science.govnih.gov For example, in the synthesis of barium molybdate, a higher milling speed resulted in a faster reaction time for the formation of the desired phase. nih.gov While specific studies on this compound precursors are not extensively detailed, the principles from related material syntheses suggest that high-energy ball milling is a viable method for preparing activated and homogenous precursors for the subsequent synthesis of various this compound compounds. sapub.orgscience.gov

Bio-Inspired and Environmentally Mediated Synthesis

Microbial Biosynthesis of this compound Nanoparticles

Bio-inspired synthesis routes offer an environmentally friendly approach to producing nanomaterials. The biosynthesis of this compound nanoparticles has been successfully demonstrated using microorganisms. patsnap.com In this method, bacteria, such as Bacillus subtilis, are utilized to mediate the formation of nanoparticles. researchgate.netchalcogen.ro The process typically involves introducing a suitable substrate, like an organic phosphate monoester, into a bacterial culture. researchgate.netchalcogen.ro The bacteria produce enzymes, such as alkaline phosphatase, which hydrolyze the substrate, leading to the precipitation of this compound nanoparticles. researchgate.net

The characteristics of the resulting nanoparticles are highly dependent on the reaction conditions, particularly the pH of the solution. researchgate.netchalcogen.ro TEM imaging has shown that these biosynthesized nanoparticles are often irregular and flake-like, with sizes typically ranging from 20 to 100 nanometers. researchgate.net This microbial method allows for the synthesis of nano-sized barium hydrogen phosphate (BaHPO₄) and barium sodium phosphate (BaNaPO₄) under specific pH conditions, which could not be replicated by purely chemical methods under the same conditions. researchgate.net

pH ValueAverage Crystallite Size (nm)
748.56
836.60
931.89
1033.27
1134.79
Table 1: Influence of pH on the average crystallite size of biosynthesized this compound nanoparticles. researchgate.netchalcogen.ro

Influence of Biomacromolecules on Crystal Nucleation and Growth

Biomacromolecules, including proteins, polysaccharides, and metabolites secreted by microorganisms, play a crucial role in controlling the crystallization of inorganic materials in a process known as biomineralization. chalcogen.roresearchgate.net These organic molecules can regulate the nucleation, growth, size, and morphology of crystals. chalcogen.roresearchgate.net In the context of this compound synthesis, bacterial secretions and other biomacromolecules have been shown to be instrumental in the formation of specific crystal structures. researchgate.net

Research has indicated that the bacterial body and its secretions can induce the formation of different morphologies of barium hydrogen phosphate, such as irregular quadrilateral shapes and spheres. researchgate.net The metabolites present in the bacterial filtrate can induce the formation of nanoparticles, highlighting the significant role these biomacromolecules play in the crystal nucleation, growth, and aggregation processes. researchgate.net This control exerted by biomacromolecules provides a pathway to synthesize this compound materials with tailored morphologies that are not easily achievable through conventional chemical synthesis methods. researchgate.net The presence of these organic matrices can also affect the thermal stability of the resulting crystals. researchgate.net

Advanced Synthesis Technologies and Process Innovations

Cyclic Production Methods for Phosphate Co-products

Innovations in synthesis processes include the development of cyclic methods that allow for the efficient co-production of multiple valuable compounds, enhancing economic viability and reducing waste. google.com A patented cyclic process demonstrates the preparation of barium sulfate (B86663) and lithium-iron phosphate. google.com This method involves adding solid barium hydroxide (B78521) to a heated aqueous solution containing lithium and sulfate ions at temperatures above 50°C. google.com The rapid addition of barium hydroxide results in the precipitation of phase-pure barium sulfate, which can be used directly as "blanc fixe," a high-quality pigment. google.com

The remaining lithium-containing solution can then be further processed, creating an economical and efficient cycle for working up waste streams that contain both lithium and sulfate ions. google.com While this specific example leads to the formation of barium sulfate, the principle of a cyclic process for the co-production of a barium compound alongside another valuable phosphate product illustrates an advanced synthesis strategy. patsnap.comgoogle.com A similar approach has been developed for the co-production of this compound and ammonium chloride from barium chloride waste residues and ammonium phosphate. google.com In this process, after the precipitation and filtration of this compound, the resulting ammonium chloride solution is distilled to recover ammonium chloride crystals, creating an efficient cycle. google.com

Single-Step Catalytic Conversion Routes for Barium Phosphates

The development of single-step catalytic conversion processes represents a significant advancement in the synthesis of barium phosphates, offering a more direct and efficient route to the desired product. One such innovation is the conversion of barium sulfate to barium metaphosphate (Ba(PO₃)₂) in a single step. patsnap.com This is achieved through high-temperature calcination (around 500°C) of barium sulfate with ammonium dihydrogen phosphate. patsnap.com This method bypasses more complex, multi-step synthesis routes.

The concept of single-step catalytic conversion is also seen in other areas of chemical synthesis involving barium compounds. For example, barium hexaaluminate has been used as a solid catalyst for the direct chemical conversion of biomass-derived acids into valuable esters in a single step. researchgate.netacs.org this compound itself can act as a catalyst in reactions such as the alkoxylation of organic compounds. patsnap.comgoogle.com These examples highlight a trend towards developing efficient, one-pot catalytic processes for the synthesis and application of barium compounds, including various forms of this compound. patsnap.com

Parametric Control and Reaction Engineering

The synthesis of this compound materials with desired characteristics hinges on the precise control of various reaction parameters. By engineering the synthesis conditions, it is possible to tailor the physicochemical properties of the final product, including its purity, crystalline phase, particle size, and morphology. This section details the critical parameters and their influence on the outcome of this compound synthesis.

Optimization of pH, Temperature, and Reactant Stoichiometry

The fundamental properties of this compound are significantly influenced by the conditions of its synthesis, such as pH, temperature, and the molar ratios of its precursors.

pH Optimization The pH of the reaction medium is a critical factor that can determine the specific phase of this compound formed. researchgate.net For instance, precipitation carried out in a pH range of 5 to 7 typically yields plate-like crystals of barium hydrogen phosphate (BaHPO₄). In sol-gel synthesis, the pH is often adjusted to a more alkaline range of 9–10 with ammonia (B1221849) to facilitate the formation of a transparent sol, a precursor to mesoporous this compound. Different synthesis techniques utilize distinct pH ranges to achieve specific outcomes; continuous precipitation methods may operate at an acidic pH of 1-5, whereas catalyst synthesis can be performed in a broad alkaline range from 7 to 14. patsnap.comgoogle.com Bio-inspired synthesis methods have demonstrated that varying the pH between 7 and 11 directly influences the type of phosphate species present in the solution (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻), which in turn dictates the final product. chalcogen.ro

Influence of pH on this compound SynthesisSynthesis MethodpH RangeResulting Phase/MorphologyPrecipitation5–7Plate-like BaHPO₄ crystals. Sol-Gel9–10Transparent sol, leading to mesoporous Ba₃(PO₄)₂. Continuous Precipitation1–5Microcrystals with precise size and morphology. patsnap.comHydrothermal (with citric acid)VariedBaHPO₄/Ba₃(PO₄)₂/Ba₅(PO₄)₃OH phases. researchgate.netCatalyst Synthesis7–14 (typically 10-13.2)Barium orthophosphate plates/leaves. google.com

Temperature Control Temperature is another key parameter, influencing reaction kinetics and the crystallinity of the product. Wet-chemical precipitation methods often involve heating the reaction mixture; for example, reacting barium hydroxide with phosphoric acid may start at 68°C and then be raised to 80°C under reflux for several hours to ensure the reaction goes to completion. Synthesis routes involving subsequent thermal treatment, such as the sol-gel method, use distinct temperatures for different stages, like aging a gel at 60°C for 24 hours, followed by calcination at a much higher temperature (e.g., 600°C) to induce crystallization. Hydrothermal techniques operate at elevated temperatures in sealed vessels, such as 180°C for 12 hours, to achieve high crystallinity and morphological control. For catalytic applications, synthesis solution temperatures can range from 25°C to 130°C, with subsequent calcination steps between 200°C and 600°C. google.com

Effect of Temperature on this compound SynthesisSynthesis MethodTemperaturePurpose/ResultAcid-Base Neutralization68°C → 80°CEnsures complete reaction for Ba₃(PO₄)₂. Sol-Gel60°C (aging), 600°C (calcination)Gel formation and subsequent crystallization. Hydrothermal180°CPrecise control over crystal morphology. Catalyst Synthesis70-130°C (solution), 350-450°C (calcination)Formation of specific plate or leaf-like crystals. google.comHigh-Temp. Solid State500-750°CUsed for producing doped materials like LiFePO₄. google.com

Reactant Stoichiometry The molar ratio of barium to phosphate precursors is fundamental to obtaining the desired chemical composition. For the synthesis of trithis compound (Ba₃(PO₄)₂), a 3:2 molar ratio of barium (Ba²⁺) to phosphate (PO₄³⁻) is required to achieve charge balance and stoichiometric purity. This is often implemented by dissolving precursors like barium nitrate and ammonium dihydrogen phosphate in a 3:2 molar ratio for methods like sol-gel synthesis. It is also possible to produce crystals with non-stoichiometric surface or bulk compositions by intentionally varying the precursor ratios. google.com For barium orthophosphate catalysts, bulk Ba:P mole ratios can be varied between 1.1 and 1.5 by adjusting the initial reactant concentrations. google.com

Control of Crystalline Morphology, Particle Size, and Distribution

The morphology, size, and distribution of this compound particles are governed by the synthesis methodology and reaction parameters, which control the nucleation and growth processes.

Hydrothermal and precipitation methods offer significant control over these physical characteristics. For example, precipitation at a controlled pH of 5–7 can produce plate-like BaHPO₄ crystals with an average size ranging from approximately 12 to 30 μm. In contrast, a simple precipitation route without surfactants can yield Ba₃(PO₄)₂ as a nanopowder with crystallite sizes around 80 nm. rhhz.net

Advanced synthesis techniques allow for the creation of more complex and hierarchical structures. Sol-gel methods are known to produce mesoporous structures, while hydrothermal synthesis can yield a variety of morphologies, including microspheres and petal-like structures. researchgate.net The formation of these structures can be optimized by adjusting parameters like temperature and reaction time, which can also induce phase transitions, for instance, from a hexagonal to a rhombohedral phase in Ba₃(PO₄)₂ with increasing temperature. researchgate.net

Bio-inspired synthesis routes, using microorganisms like B. subtilis, can produce unique morphologies not typically seen in conventional chemical synthesis. researchgate.net These methods can yield irregular, flake-like nanostructures between 20 and 100 nm or distinct dumbbell-shaped BaHPO₄ particles, demonstrating the significant role of biological molecules in directing crystal growth. patsnap.comresearchgate.net

Morphological Control of this compound MaterialsSynthesis MethodKey Parameter(s)Resulting MorphologyParticle SizePrecipitationpH (5-7)Plate-like (BaHPO₄). 12–30 μm. Simple PrecipitationNone specifiedNanopowder. rhhz.net~80 nm. rhhz.netBiosynthesisBacteria solution (controlled pH)Irregular, flake-like nanostructures. patsnap.com20–100 nm. patsnap.comBio-inspired (B. subtilis)Bacterial componentsDumbbell-shaped (BaHPO₄). researchgate.netNot specifiedWet ChemicalTemperature, Reaction TimePetal structure (Ba₃(PO₄)₂). researchgate.netNot specified

Role of Surfactants and Additives in Morphological Guidance

Surfactants and other additives are widely used in the synthesis of this compound and related materials to direct the morphology and control the particle size of the final product. google.com These molecules can influence the crystallization process in several ways, such as by complexing with precursor ions or by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. scirp.orgmdpi.comijcmas.com

In hydrothermal synthesis, citric acid has been employed as a surfactant to produce various morphologies, including microspheres composed of microcuboids or nanorods. researchgate.net For related barium compounds like barium sulfate, a wide range of additives has been explored. Chelating agents like ethylenediaminetetraacetic acid (EDTA) control the precipitation process by complexing with Ba²⁺ ions, while phosphonate (B1237965) groups and polyelectrolytes can also modulate crystal morphology. scirp.orgpku.edu.cnmdpi.com

The use of surfactants is a key strategy in microemulsion synthesis. Anionic surfactants like sodium bis(2-ethylhexyl)sulfosuccinate (AOT) can form reverse micelles that act as nanoreactors for the precipitation of nanoparticles. ijcmas.comacs.org The surfactant molecules can selectively adsorb onto specific crystal faces, suppressing their growth and guiding the formation of unique shapes, such as highly elongated nanofilaments. ijcmas.comacs.org Similarly, additives like Methyl Glycine Diacetic Acid (MGDA) have a dual function: they control the reaction by complexing with barium ions and also alter the final morphology by adsorbing onto specific crystal surfaces. mdpi.com However, it is noteworthy that some methods, such as simple precipitation, can successfully produce this compound nanopowders even without the use of any surfactants. researchgate.netrhhz.net

Advanced Structural and Spectroscopic Characterization of Barium Phosphate

Crystallographic Investigations

Crystallographic studies are fundamental to determining the three-dimensional arrangement of atoms within a crystalline solid. For barium phosphates, these investigations reveal the precise structural architecture, which governs many of their physical and chemical properties.

X-ray Diffraction (XRD) is a primary and indispensable technique for the characterization of crystalline materials like barium phosphate (B84403). slideshare.netmdpi.com It serves as a fingerprinting method to identify the specific crystalline phases present in a sample and to assess its purity. slideshare.netrms-foundation.ch The principle relies on the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice, as described by Bragg's Law. slideshare.net

In the analysis of barium phosphate, the resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific phase. By comparing the experimental diffraction pattern to standard reference patterns from databases, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF), the exact this compound compound can be identified. rms-foundation.ch For instance, XRD analysis can readily distinguish between different forms like dibasic barium hydrogen phosphate (BaHPO₄) and tribasic this compound (Ba₃(PO₄)₂). nih.gov

Furthermore, XRD is crucial for verifying the phase purity of synthesized this compound. researchgate.net The presence of sharp, well-defined diffraction peaks without significant noise or amorphous halos indicates a highly crystalline material. researchgate.net Any additional peaks not corresponding to the target phase would indicate the presence of impurities or secondary phases. Researchers have used XRD to confirm the successful synthesis of orthorhombic BaHPO₄ and to ensure the absence of unreacted precursors or other undesired crystalline byproducts. nih.gov For example, in the synthesis of barium-containing tricalcium phosphate, XRD is used to confirm that the material is a single phase. acs.org

The Rietveld method is a powerful analytical technique applied to powder diffraction data that goes beyond simple phase identification. shimadzu.comrigaku.com It involves a least-squares refinement process where a calculated diffraction pattern, based on a known crystal structure model, is fitted to the entire experimental pattern. rigaku.comscirp.org This method allows for the precise determination and refinement of various structural parameters, including lattice parameters, atomic positions, site occupancy factors, and crystallite size. rigaku.com

For complex systems, the Rietveld method is invaluable for quantitative phase analysis (QPA), enabling the determination of the weight fraction of each crystalline phase in a multiphase mixture without the need for calibration standards. shimadzu.comscirp.org The refinement process iteratively adjusts the structural model until the difference between the calculated and observed patterns is minimized. shimadzu.com The quality of the fit is often judged by numerical indicators of agreement. scirp.org

In the context of phosphate materials, Rietveld analysis has been successfully used to refine the crystal structures of various compounds. For instance, the crystal structure of barium-substituted alpha-tricalcium phosphate has been investigated using high-resolution synchrotron powder diffraction data and the Rietveld method. acs.org Similarly, this technique has been applied to other complex oxide systems to determine cell parameters, space groups, and atomic positions with high accuracy. mdpi.com The software used for these refinements, such as FullProf or TOPAS, employs functions like the pseudo-Voigt to model the peak shapes and a polynomial function for the background. shimadzu.comscirp.orgmdpi.com

For an unambiguous and highly precise determination of a crystal structure, single-crystal X-ray diffraction (SC-XRD) is the definitive method. biointerfaceresearch.com This technique requires a small, high-quality single crystal of the material, which is mounted on a diffractometer and rotated in a monochromatic X-ray beam. By analyzing the positions and intensities of the thousands of diffraction spots produced, the exact arrangement of atoms within the unit cell, including bond lengths and angles, can be determined with exceptional accuracy. biointerfaceresearch.commdpi.com

Several this compound compounds have been successfully synthesized as single crystals and their structures solved using SC-XRD. For example, single crystals of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, were prepared, and their structure was solved, revealing it to be triclinic with the space group P-1. biointerfaceresearch.comresearchgate.net The refinement of the SC-XRD data resulted in a low R-value (R = 0.0198), indicating an excellent agreement between the experimental data and the final structural model. biointerfaceresearch.comresearchgate.net

Similarly, SC-XRD analysis has established that neodymium-doped this compound (NdBP) crystallizes in the orthorhombic system. researchgate.net The technique has also been used to determine the complete structure of barium hydrogen phosphate (BaHPO₄), identifying its orthorhombic nature and the precise positions of the barium, phosphorus, and oxygen atoms. unt.edu This level of detail is crucial for understanding the intricate bonding and structural motifs that define the properties of these materials.

The crystal structure of any crystalline material is defined by its crystal system, space group, and lattice parameters. Barium phosphates exhibit a variety of crystal structures depending on their specific chemical formula.

Barium Dihydrogenomonophosphate (Ba(H₂PO₄)₂) : This compound is known to crystallize in two forms, one orthorhombic and one triclinic. biointerfaceresearch.comresearchgate.net The triclinic form has been extensively studied and is characterized by the centrosymmetric space group P-1. biointerfaceresearch.comresearchgate.net

Barium Hydrogen Phosphate (BaHPO₄) : This compound crystallizes in the orthorhombic system with the space group Pmn2₁ (an alternative setting of Pmn). nih.govunt.edu

Trithis compound (Ba₃(PO₄)₂) : This compound crystallizes in the trigonal system with the space group R-3m. materialsproject.org

Other Barium Phosphates : More complex barium phosphates, such as the double phosphate Ba₁.₅Fe₂(PO₄)₃, have been found to crystallize in the cubic system with the space group P2₁3. researchgate.net

The lattice parameters (the lengths of the unit cell edges a, b, c and the angles between them α, β, γ) are precise metrics determined from diffraction data. These parameters are unique to each compound and can be influenced by factors like temperature or doping. For example, in barium-doped α-tricalcium phosphate, the unit cell parameters were observed to increase with increasing barium content. acs.org

Below is a table summarizing the crystallographic data for several this compound compounds based on diffraction studies.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference(s)
Barium DihydrogenomonophosphateBa(H₂PO₄)₂TriclinicP-16.9917(5)7.1929(5)7.9667(9)104.517(8)95.918(7)109.459(6) biointerfaceresearch.comresearchgate.net
Barium Hydrogen PhosphateBaHPO₄OrthorhombicPmn2₁5.717.054.61909090 unt.edu
Trithis compoundBa₃(PO₄)₂TrigonalR-3m5.635.6321.129090120 materialsproject.org
Neodymium-doped this compoundNdBPOrthorhombicPmma4.593014.136617.1682909090 researchgate.net
Double PhosphateBa₁.₅Fe₂(PO₄)₃CubicP2₁39.866(1)9.866(1)9.866(1)909090 researchgate.net

Note: The table presents data from various sources and represents specific reported structures. Slight variations may exist in the literature.

In the structure of triclinic Ba(H₂PO₄)₂ , the fundamental building blocks are [PO₄] tetrahedra. researchgate.net Two vertices of each tetrahedron are connected to hydrogen atoms, forming [H₂PO₄]⁻ anions. researchgate.net These phosphate groups are arranged in sheets, which are held together by Ba²⁺ cations. biointerfaceresearch.com The barium cation is coordinated by nine oxygen atoms. biointerfaceresearch.com

For Ba₃(PO₄)₂ , which has a trigonal structure, the framework consists of PO₄ tetrahedra and barium ions in different coordination environments. materialsproject.org There are two distinct Ba²⁺ sites. One site has a 10-coordinate geometry with Ba-O bond distances ranging from 2.67-2.92 Å. materialsproject.org The other site is 12-coordinate, forming distorted BaO₁₂ cuboctahedra that share edges with other BaO₁₂ cuboctahedra and PO₄ tetrahedra. materialsproject.org The P⁵⁺ ion is tetrahedrally coordinated to four oxygen atoms, with P-O bond lengths around 1.53-1.55 Å. materialsproject.org

In the orthorhombic structure of BaHPO₄ , the barium, phosphorus, and two sets of oxygen atoms lie in a plane of symmetry, while a third set of oxygen atoms occupies general positions. unt.edu A key feature indicated by the structural analysis is a characteristic O-H-O distance of 2.58 Å, which is indicative of a hydrogen bond. unt.edu

Analysis of more complex vanadate (B1173111) phosphates containing barium, such as α-Ba(VO)₃(P₂O₇)₂, reveals frameworks built from VO₆ octahedra and P₂O₇ diphosphate (B83284) groups. acs.org The barium ions reside in cavities within this framework, coordinated to nine oxygen atoms at distances ranging from 2.73 to 3.15 Å. acs.org The PO₄ tetrahedra within the diphosphate groups exhibit one long P-O bond corresponding to the bridging oxygen and three shorter P-O bonds. acs.org

Analysis of Crystal Systems, Space Groups, and Lattice Parameters

Microscopic and Morphological Characterization

While crystallographic techniques reveal the atomic-level structure, microscopic methods are essential for characterizing the material's morphology, which includes particle size, shape, and surface texture. These features are critical as they can significantly influence properties such as reactivity, dissolution rate, and performance in applications like coatings or composites.

TEM offers higher magnification and resolution, allowing for the visualization of the internal structure and the shape of individual nanoparticles. chalcogen.ro Bio-inspired synthesis of barium phosphates at different pH values yielded nanoparticles that were identified by TEM as irregular flakes with sizes in the range of 20-100 nm. chalcogen.ro These microscopic techniques provide a crucial link between the synthesis process and the final material's macroscopic properties.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defect Analysis

Vibrational and Electronic Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.compressbooks.pub The resulting spectrum acts as a molecular "fingerprint," allowing for the characterization of chemical bonds. nih.govgeneticsmr.org For this compound, FTIR is essential for identifying the characteristic vibrational modes of the phosphate (PO₄³⁻) groups. researchgate.net

The analysis of this compound using FTIR typically reveals absorption bands associated with the P-O bonds within the phosphate tetrahedra. researchgate.netresearchgate.net Spectra recorded for this compound samples synthesized under various conditions confirm the presence of these phosphate groups. researchgate.netrsc.org The mid-infrared range (4000–400 cm⁻¹) is most commonly used for this analysis. mdpi.comresearchgate.net The specific positions and intensities of the absorption bands can provide information about the structure and bonding within the material. researchgate.net

Table 1: Representative FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
~1030-1100 ν₃ (Asymmetric Stretching) P-O in PO₄³⁻ rsc.org
~960-980 ν₁ (Symmetric Stretching) P-O in PO₄³⁻ rsc.org
~560-600 ν₄ (Bending) O-P-O in PO₄³⁻ rsc.org
~430 ν₂ (Bending) O-P-O in PO₄³⁻ rsc.org

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR that provides information about the chemical structure, bonding, and symmetry of molecules. mdpi.comspectroscopyonline.com It detects the inelastic scattering of monochromatic light, revealing vibrational modes of molecules that have a change in polarizability. mdpi.com

In the study of this compound, Raman spectroscopy is used to assign the vibrational modes of the phosphate anion (PO₄³⁻) and characterize the bonding within the crystal lattice. researchgate.netbiointerfaceresearch.com For phosphate compounds, an intense Raman band corresponding to the ν₁ symmetric stretching mode of the PO₄³⁻ group is typically observed around 975 cm⁻¹. researchgate.net Additional bands related to antisymmetric stretching (ν₃) and bending modes (ν₂, ν₄) of the phosphate and potentially hydrogen phosphate (HPO₄²⁻) units can also be identified. researchgate.net The analysis of these Raman bands helps in understanding the local symmetry of the phosphate tetrahedra and the nature of the covalent bonds within the structure. spectroscopyonline.comlbt-scientific.com

Table 2: Typical Raman Peak Assignments for Phosphate Groups

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
~964-975 ν₁ (Symmetric Stretching) HPO₄²⁻ / PO₄³⁻ researchgate.net
~1016-1135 ν₃ (Antisymmetric Stretching) HPO₄²⁻ / PO₄³⁻ researchgate.net
~560-620 ν₄ (Bending) PO₄³⁻ researchgate.net
~415-460 ν₂ (Bending) PO₄³⁻ researchgate.net

Energy Dispersive X-ray (EDX) spectroscopy, often integrated with SEM, is a technique used for elemental analysis. sbpmat.org.brrockymountainlabs.com It identifies the elements present in a sample by detecting the characteristic X-rays emitted when the sample is bombarded with an electron beam. turkjps.orgrockymountainlabs.com EDX analysis of this compound confirms the presence of barium (Ba), phosphorus (P), and oxygen (O), and can be used to determine their relative ratios, for instance, confirming the Ba:P ratio of 3:2. researchgate.netsbpmat.org.br

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the chemical (oxidation) states of the elements on a material's surface (typically the top 10 nm). carleton.edultschem.com XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the ejected photoelectrons. ltschem.com For this compound, XPS is used to identify the characteristic binding energies of Ba, P, and O. researchgate.net Analysis of the P 2p peak, for example, can confirm that phosphorus exists in the phosphate (PO₄³⁻) state. ltschem.comresearchgate.net This ability to determine chemical states makes XPS a powerful tool for characterizing the surface chemistry of this compound materials. carleton.edu

Table 3: Comparison of EDX and XPS Techniques

Feature Energy Dispersive X-ray (EDX) X-ray Photoelectron Spectroscopy (XPS)
Principle Detects characteristic X-rays from electron beam interaction. rockymountainlabs.com Measures kinetic energy of photoelectrons ejected by X-rays. carleton.edu
Information Elemental composition. rockymountainlabs.com Elemental composition and chemical/oxidation state. carleton.edu
Analysis Depth Bulk analysis (microns). rockymountainlabs.com Surface-sensitive (outermost ~10 nm). carleton.edu
Primary Use Quantitative elemental mapping and bulk composition. nih.gov Detailed surface chemistry and chemical state analysis. researchgate.net

Diffuse Reflectance Spectroscopy (DRS) and Optical Absorption for Band Gap Determination

Diffuse Reflectance Spectroscopy (DRS) is a key technique for determining the optical band gap (Eg) of this compound, particularly for powder samples. The method involves irradiating the sample and measuring the diffusely reflected light over a range of wavelengths. The collected data can be transformed using the Kubelka-Munk function to obtain a spectrum analogous to an absorption spectrum. alfa-chemistry.com

From the absorption data, the band gap energy is commonly determined using a Tauc plot. ereztech.comfishersci.be This method is based on the relationship proposed by Tauc, Davis, and Mott:

(αhν)1/n = A(hν - Eg) ereztech.com

Where:

α is the absorption coefficient.

h is Planck's constant.

ν is the photon frequency.

A is a proportionality constant.

Eg is the band gap energy.

The exponent n denotes the nature of the electronic transition (e.g., n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition). ereztech.com

By plotting (αhν)1/n against the photon energy (hν), the band gap (Eg) can be extrapolated from the linear region of the curve where it intersects the energy axis. ereztech.comnih.gov

Studies on various forms of this compound have reported a range of band gap values, reflecting its nature as a wide-band-gap material. For instance, manganese-doped this compound crystals have been shown to be insulators with a high band gap energy of 6.08 eV. nih.gov In another study, the band gap for pure this compound crystals was reported as 5.42 eV, which increased to 5.51 eV upon doping with chromium. cenmed.com Research on europium-doped this compound glasses containing nanodiamonds found that the optical band gap could be varied between 4.1 eV and 3.3 eV, depending on the concentration of the nanodiamonds. nih.gov Optical absorption spectra are also a fundamental tool for these calculations. ereztech.comfishersci.atalfa-chemistry.com

Interactive Table: Reported Band Gap Values for this compound and its Variants

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of this compound. cenmed.comnih.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Research has shown that the thermal stability of this compound can be influenced by its specific form and the presence of dopants. For example, TGA studies on pure this compound single crystals indicated stability up to 330°C, whereas cadmium-doped crystals were found to be stable only up to 240°C. ereztech.com In the case of manganese-doped this compound hydrate, the material demonstrated thermal stability up to 500°C when it reached its phosphorus pentoxide state. nih.gov this compound glasses also exhibit distinct thermal characteristics; a reference this compound glass showed a glass transition temperature (Tg) of 497°C and an onset of crystallization (Tx) at 645°C, indicating a thermal stability factor (ΔT = Tx – Tg) of 148°C. fishersci.fi Barium dihydrogen phosphate (Ba(H₂PO₄)₂) is stable up to the temperature at which it begins to dehydrate. flybase.org

Investigation of Dehydration and Thermal Decomposition Pathways

The thermal decomposition of this compound compounds often occurs in distinct stages, which can be clearly identified through thermal analysis.

For hydrated forms, the initial stage typically involves dehydration. In manganese-doped this compound hydrate, with a formula of (Mn₀.₁₀₂₂Ba₀.₈₉₇₈)₃(PO₄)₂·3H₂O, the loss of water molecules occurs in a temperature range of 45-127°C. nih.gov

Following dehydration, further heating leads to the decomposition of the phosphate structure. The decomposition of barium dihydrogen phosphate (Ba(H₂PO₄)₂) proceeds in two main steps. flybase.org The first step, with a maximum rate around 265°C, involves dehydration and the formation of barium dihydrogen pyrophosphate. flybase.org The second step, peaking at approximately 370°C, results in the formation of barium metaphosphate. flybase.org Similarly, heating barium hydrogen phosphate (BaHPO₄) to high temperatures (900–1,000°C) leads to its dehydration and the subsequent formation of barium pyrophosphate (Ba₂P₂O₇).

At very high temperatures, tribasic this compound (Ba₃(PO₄)₂) ultimately decomposes to yield barium oxide (BaO) and phosphorus pentoxide (P₂O₅).

Interactive Table: Thermal Decomposition Stages of this compound Compounds

Compound Information Table

Theoretical and Computational Modeling of Barium Phosphate Systems

Quantum Mechanical and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and structural properties of barium phosphate (B84403) compounds from first principles. mdpi.com This quantum mechanical approach allows for the modeling of chemical reactions and properties on an atomistic scale, providing predictions on structures, thermodynamics, and spectroscopic parameters. mdpi.com

DFT calculations are instrumental in predicting the optimized molecular geometry of barium phosphate compounds. researchgate.net For instance, in studies of the triclinic form of barium dihydrogenomonophosphate (Ba(H₂PO₄)₂), DFT methods using the B3LYP functional with the LanL2DZ basis set have been employed to calculate the ideal molecular structure. researchgate.netbiointerfaceresearch.com The structure consists of [PO₄] tetrahedra where two vertices are connected to hydrogen atoms, forming [H₂PO₄]⁻ anions that create cavities occupied by barium cations. researchgate.netbiointerfaceresearch.com

The theoretical calculations yield optimized bond lengths and angles that can be compared with experimental data from X-ray crystallography. biointerfaceresearch.com While the calculated structural parameters are generally in good agreement with experimental findings, slight discrepancies often arise. biointerfaceresearch.comcsic.es For example, calculated bond lengths may be slightly shorter than experimental ones because theoretical calculations typically model isolated molecules in the gaseous phase, whereas experimental results are from molecules in the solid state. biointerfaceresearch.com DFT has also been used to investigate the electronic structure of Ba₃(PO₄)₂, including its band structure and the partial density of states (PDOS). csic.es These calculations show that the valence band is primarily composed of the 2p states of oxygen atoms and the p states of phosphorus and barium atoms. csic.es

Below is a comparison of selected experimental and theoretical geometric parameters for Ba(H₂PO₄)₂.

ParameterBond/AngleExperimental Value (Å/°)Theoretical Value (Å/°)
Bond LengthP-O11.5031.493
Bond LengthP-O21.5091.499
Bond LengthP-O31.5611.551
Bond LengthP-O41.5641.554
Bond AngleO1-P-O2115.51114.51
Bond AngleO3-P-O4104.98103.98

DFT is a powerful method for calculating the harmonic vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.netbiointerfaceresearch.com The harmonic approximation involves describing vibrations based on a Taylor expansion of energy relative to the equilibrium geometry. nih.gov For Ba(H₂PO₄)₂, the optimal molecular geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities have been calculated using the DFT/B3LYP method with the LanL2DZ basis set. researchgate.netbiointerfaceresearch.comresearchgate.net

The bands observed in the experimental IR and Raman spectra are assigned based on these theoretical calculations and group analyses. biointerfaceresearch.comresearchgate.net For example, in Ba(H₂PO₄)₂, the asymmetric bending ν₄(δasO-P-O) of the phosphate anion appears as strong infrared bands, while the symmetric stretching modes ν₂(δs O-P-O) are also identified. researchgate.net The theoretical infrared and Raman spectra constructed from these calculations generally show good agreement with the experimental spectra, confirming the accuracy of the computational model. researchgate.netbiointerfaceresearch.com These calculations are not limited to barium phosphates but have been successfully applied to related compounds like strontium apatites, where calculated frequencies showed maximum deviations of only 5.6% from measured values. rsc.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides information on charge transfer within the molecule. mdpi.comresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity. mdpi.com

For barium dihydrogenomonophosphate, the HOMO-LUMO properties have been determined and discussed using DFT calculations. researchgate.netbiointerfaceresearch.comresearchgate.net These analyses help visualize the frontier molecular orbitals and examine charge transfer, which is imperative for understanding how molecules interact with other species. researchgate.net The HOMO, being the outermost orbital containing electrons, indicates the ability to donate electrons, while the LUMO represents the ability to accept electrons. mdpi.comresearchgate.net This type of analysis has been performed on related dihydrogen phosphate compounds, providing insights into their electronic behavior and reactivity. researchgate.net

The credibility of computational models hinges on their validation against experimental data. nih.gov For this compound systems, DFT predictions are regularly compared with experimental results from techniques like X-ray diffraction, FTIR, and Raman spectroscopy. mdpi.combiointerfaceresearch.com In the study of Ba(H₂PO₄)₂, the calculated structural parameters showed good agreement with single-crystal X-ray diffraction data. researchgate.netbiointerfaceresearch.com Similarly, the theoretical vibrational spectra constructed via DFT were consistent with the measured infrared and Raman spectra. researchgate.netbiointerfaceresearch.com

For Ba₃(PO₄)₂, DFT calculations of unit cell parameters were found to be in good agreement with experimental values, with the computed volume being about 3.2% smaller than the experimental volume. csic.es This process of comparing computational predictions to experimental observations is an iterative one; initial calculations can guide the design of validation experiments, and the results help refine the model until a reasonable agreement is achieved within preset criteria. nih.gov While DFT models for mineral-water interfaces have limitations in system size, their accuracy can be estimated by directly comparing predictions of spectroscopic and thermodynamic data with experimental observations. mdpi.com

HOMO-LUMO Energy Analysis and Charge Distribution

Thermodynamic and Phase Diagram Modeling

Thermodynamic modeling is essential for understanding the phase stability, structure, and properties of multicomponent systems like this compound glasses. These models establish crucial relationships between composition, structure, and macroscopic properties. csic.es

The Shakhmatkin and Vedishcheva thermodynamic (SVTD) model of associated solutions is a prominent theoretical framework used to describe the structure of this compound glasses. csic.esresearchgate.netfunglass.eu This model, which does not require adjustable parameters, assumes that a glass is an ideal solution composed of salt-like products formed from the reaction of constituent oxides (like BaO and P₂O₅) and any remaining unreacted oxides. csic.esresearchgate.net Its primary goal is to derive the short-range structure and predict properties such as molar volume. csic.esresearchgate.netfunglass.eucsic.es

Application of Partial Charge and Valence Matching Principles in Crystallochemistry

In the study of complex crystal structures such as those involving barium phosphates, theoretical models are essential for rationalizing and predicting structural arrangements and stability. The partial charge model (PCM) and the valence matching principle (VMP) are two complementary frameworks used to understand the crystallochemistry of these materials. acs.org

The Partial Charge Model (PCM) provides a method for describing the distribution of ionic charges throughout a crystal lattice. It moves beyond the simplistic assumption of formal integer charges (e.g., Ba²⁺, PO₄³⁻) and considers the partial covalent character of bonds, which results in a more nuanced distribution of electron density. This approach is particularly useful for understanding the interactions between different structural units, such as the barium cations and the phosphate anions. By calculating the partial charges on each atom, it is possible to model the electrostatic interactions that govern the crystal packing and to predict the most stable atomic arrangements.

The Valence Matching Principle (VMP) , which is derived from the bond valence method, offers a powerful tool for predicting the formation and stability of crystal structures. acs.org The principle states that stable structures will form when the Lewis acidity of the cation is closely matched by the Lewis basicity of the anion. In the context of this compound systems, this means that the bonding strength requirements of the Ba²⁺ cations must be satisfied by the available bonding strength of the phosphate (PO₄³⁻) groups, and vice versa.

Simulation of Physical and Chemical Phenomena

Modeling of Phase Transition Mechanisms and Dielectric Behavior

Theoretical modeling is crucial for understanding the complex phase transitions and dielectric properties of this compound compounds. These models help to interpret experimental data and predict material behavior under different conditions.

Single crystals of barium hydrogen phosphate (BaHPO₄), for instance, have been studied to understand their dielectric properties. researchgate.net The dielectric constant (ε') and dielectric loss (tan δ) show dependence on both temperature and frequency. researchgate.net In BaHPO₄ crystals, a notable shift in the dielectric constant is observed at higher temperatures, which is indicative of relaxor-type behavior. researchgate.net The transition in this material is modeled as a diffuse phase transition. The nature of this transition can be described by the relation:

1/ε' - 1/ε'max = A (T - Tc)γ

Here, ε'max is the maximum dielectric constant at the transition temperature (Tc), A is a constant, and γ is the diffusivity or diffuseness exponent. This model helps to quantify the degree of disorder and diffuseness of the phase transition. researchgate.net Furthermore, the activation energy for the dielectric relaxation process can be calculated from the temperature dependence of the AC conductivity (σac), providing insights into the energy barriers for the movement of charge carriers or dipolar entities within the crystal. researchgate.net

Studies on this compound glasses doped with transition metal oxides also utilize theoretical models to explain their dielectric behavior. researchgate.net The dielectric constant in these glasses is influenced by the type and concentration of the dopant ions. At high frequencies, the decrease in the dielectric constant is explained by the inability of charge carriers to follow the rapid variation of the applied electric field. researchgate.net The correlated barrier hopping (CBH) model has been suggested as a suitable mechanism to describe the dielectric behavior in some related systems, indicating that the polarization is of a non-Debye type. researchgate.net

While not this compound, extensive modeling of barium titanate (BaTiO₃), a material with a related perovskite structure, provides a powerful analogy for understanding phase transitions. uliege.betsar-fetopen.eu Second-principles models based on first-principles calculations for BaTiO₃ successfully predict the full sequence of phase transitions from the high-temperature cubic phase to the low-temperature rhombohedral phase. uliege.betsar-fetopen.eu These models reveal that the interaction between strain and the bonding environment of the central cation is essential for driving the phase transitions. uliege.be Such theoretical approaches could be adapted to provide deeper atomic-level insights into the phase transition mechanisms in various this compound compounds.

Theoretical Insights into Catalytic Reactions and Adsorption Mechanisms

Theoretical modeling provides fundamental insights into the potential catalytic activity of barium-containing materials, including phosphates, by examining their surface properties and interaction with reactants. While specific studies on this compound catalysis are not abundant, research on related barium compounds offers valuable theoretical perspectives on adsorption and reaction mechanisms.

For example, theoretical studies on barium carbonate (BaCO₃) as an electrocatalyst for the oxygen reduction reaction (ORR) provide a useful analogue. researchgate.net In-situ electrochemical Raman spectroscopy combined with theoretical calculations suggests that the barium ions on the catalyst surface play a critical role. researchgate.net These surface Ba²⁺ ions are believed to be the active sites for the adsorption of oxygen molecules. Furthermore, they are implicated in the subsequent formation and decomposition of reaction intermediates. researchgate.net This insight suggests that the surface of this compound, which would also feature exposed barium ions, could facilitate similar adsorption processes for oxygen-containing molecules, a key step in many catalytic oxidation reactions.

The principles of adsorption on metal oxide surfaces are well-established through theoretical models like Density Functional Theory (DFT). osti.gov These models are used to study the geometry of surface sites, the electronic structure, and the energetics of adsorbate-surface interactions. osti.gov For a potential this compound catalyst, DFT could be used to model the different crystal facets and surface defects (e.g., terraces, steps, kinks) and to determine which sites are most favorable for the adsorption of specific reactant molecules. The calculations can reveal how molecules bind to the surface, whether it's through physisorption (weak van der Waals forces) or chemisorption (formation of chemical bonds), and the associated energy changes. osti.gov

Furthermore, theoretical approaches are employed to elucidate entire reaction pathways. osti.gov By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile for a proposed catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides a basis for designing more efficient catalysts. For instance, in the conversion of ethanol (B145695) to butanol over MgO, theoretical calculations have been used to propose different reaction routes that may dominate at different temperatures. osti.gov Similar computational strategies could be applied to predict the catalytic performance of this compound in various reactions, such as dehydration or oxidation of alcohols, by modeling the adsorption of reactants, the surface-mediated C-H or O-H bond scissions, and the subsequent reaction steps.

Advanced Functional Applications and Research Directions

Luminescent Materials and Phosphor Technology

Barium phosphate (B84403) serves as a versatile host matrix for rare-earth ions, enabling the creation of phosphors with tailored light-emitting properties. These materials are critical components in solid-state lighting technologies, particularly for white light-emitting diodes (W-LEDs).

The development of efficient phosphors hinges on the synthesis method, which influences the material's crystallinity, particle size, and the successful incorporation of dopant ions into the host lattice. Several methods are employed to synthesize rare-earth-doped barium phosphate phosphors.

A prevalent technique is the conventional solid-state reaction method . This process involves mixing stoichiometric amounts of raw materials, such as barium carbonate (BaCO₃), a phosphate source like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), and the desired rare-earth oxides (e.g., Dy₂O₃, Er₂O₃). scirp.orgsci-hub.se The mixture is ground and subjected to high-temperature annealing, often in multiple steps, at temperatures that can exceed 1000°C. scirp.orgsci-hub.se This high-temperature treatment facilitates the diffusion of ions and the formation of the desired crystalline phase. ias.ac.in While effective, this method can sometimes require long processing times and high temperatures. ias.ac.in

Wet-chemical methods , such as co-precipitation and sol-gel processes, offer an alternative. In co-precipitation, aqueous solutions of barium salts (e.g., Ba(NO₃)₂) and phosphate salts (e.g., (NH₄)₂HPO₄) are mixed to precipitate nanostructured this compound. researchgate.net This can be followed by a calcination step to crystallize the material. A series of barium pyrophosphate (Ba₂P₂O₇) phosphors doped with Ce³⁺ or Tb³⁺ ions were successfully synthesized using a co-precipitation method followed by reduction in a reducing atmosphere. iphy.ac.cn Wet chemical synthesis was also used to prepare BiPO₄ phosphors doped with Dy³⁺, Tb³⁺, and Sm³⁺. ias.ac.in These solution-based routes can offer better homogeneity and control over particle size at lower synthesis temperatures compared to solid-state reactions. ias.ac.in

The choice of rare-earth dopant is crucial for determining the emission color. Ions such as Dysprosium (Dy³⁺), Terbium (Tb³⁺), Samarium (Sm³⁺), and Europium (Eu²⁺/Eu³⁺) are commonly used as activators to generate a range of colors from blue-green to red. mdpi.comresearchgate.net For instance, Dy³⁺ doping can produce yellow-emitting phosphors, Tb³⁺ yields green, and Sm³⁺ results in red emission within a BaWO₄ host, which shares structural similarities with phosphate applications. mdpi.com

Interactive Table: Synthesis of Rare-Earth Doped this compound & Related Phosphors

Phosphor SystemSynthesis MethodDopantsKey FindingReference
BaWO₄:Dy³⁺Solid-State ReactionDy³⁺Optimal Dy³⁺ concentration for maximum emission intensity was found to be 5 mol%. scirp.org
Li₂BaP₂O₇:Er³⁺Classic Ceramic Method (Solid-State)Er³⁺Synthesized phosphor exhibits a monoclinic single-phase structure, suitable for green light emission. sci-hub.se
Ba₂P₂O₇ (BPO)Co-precipitationCe³⁺, Tb³⁺Produced a series of phosphors where emission could be tuned from blue to green. iphy.ac.cn
BaZn₂(PO₄)₂ (BZP)Solid-State ReactionEu³⁺Emission intensity improved with Eu³⁺ concentration up to 4.0 mol%. researchgate.net

The ability to tune the emission color of this compound phosphors is often achieved by co-doping with a sensitizer (B1316253) and an activator ion. The sensitizer absorbs the excitation energy (e.g., from a near-UV LED chip) and efficiently transfers it to the activator, which then emits light at its characteristic wavelength. sci-hub.st

A common and effective energy transfer pair is Cerium (Ce³⁺) as the sensitizer and Terbium (Tb³⁺) as the activator. In Ce³⁺/Tb³⁺ co-doped barium pyrophosphate (BPO), the emission color can be precisely tuned from blue (characteristic of Ce³⁺) to green (characteristic of Tb³⁺) by adjusting the doping concentration of Tb³⁺. iphy.ac.cn The efficiency of this energy transfer can be very high, reaching approximately 85% in the BPO:Ce³⁺, Tb³⁺ system. iphy.ac.cn

The mechanism of this non-radiative energy transfer is typically governed by multipolar interactions. sci-hub.st Studies on the BPO:Ce³⁺, Tb³⁺ system determined that the energy transfer occurs via a dipole-dipole interaction, with a calculated critical distance (the distance at which transfer efficiency is 50%) of 25.86 Å. iphy.ac.cn In other phosphate systems, such as Ba₃LaNa(PO₄)₃F:Eu²⁺,Tb³⁺, the energy transfer from Eu²⁺ to Tb³⁺ was identified as a dipole-quadrupole mechanism. acs.org The spectral overlap between the emission band of the sensitizer and the excitation band of the activator is a prerequisite for efficient energy transfer. acs.org

The ultimate test for a phosphor is its performance in a device. This compound-based phosphors are being evaluated as potential candidates for near-UV (n-UV) pumped W-LEDs. This approach, which uses a n-UV chip to excite a blend of red, green, and blue (RGB) phosphors, is favored over the more common blue-chip-plus-yellow-phosphor design due to its potential for a higher color rendering index (CRI) and better color quality. researchgate.netrsc.org

Research has demonstrated that rare-earth-doped this compound and related phosphors can be efficiently excited by n-UV and blue light. researchgate.net For example, Sm³⁺-doped Ca₆BaP₄O₁₇ phosphors show strong excitation in the near-UV and blue regions and emit in the orange-red part of the spectrum, making them promising red-emitting components for W-LEDs. researchgate.net Similarly, Eu³⁺-doped BaZn₂(PO₄)₂ (BZP) phosphors exhibit intense red emission with CIE color coordinates (0.625, 0.363) that are close to commercial Y₂O₂S:Eu³⁺ red phosphors, signifying their potential for creating high-fidelity white light. researchgate.net

The performance of these phosphors is also evaluated for their potential in field-emission displays (FEDs). Under low-voltage electron-beam excitation, certain phosphate phosphors exhibit their characteristic emissions, indicating their suitability for this alternative display technology. acs.org The development of single-phase phosphors that can emit white light, such as Dy³⁺-activated BaLa₂ZnO₅, is also a significant area of research, as it simplifies the fabrication of W-LEDs. rsc.org

For phosphors used in high-power LEDs, thermal stability is a critical performance metric. The temperature of an LED chip can reach 100-150°C during operation, which can cause a significant decrease in the phosphor's light output, a phenomenon known as thermal quenching. researchgate.net Therefore, developing phosphors with high thermal stability is essential for maintaining the efficiency and longevity of the lighting device.

This compound-based phosphors have shown promising thermal stability. In one study, Ce³⁺/Tb³⁺ co-doped barium pyrophosphate phosphors maintained 95% of their room-temperature emission intensity at 423 K (150°C). iphy.ac.cn Similarly, Eu³⁺-doped BaZn₂(PO₄)₂ phosphors retained 62.25% of their room temperature photoluminescence intensity at 150°C. researchgate.net The thermal stability is often quantified by the activation energy (ΔE) for thermal quenching; a higher activation energy indicates better thermal stability. researchgate.net

The excellent thermal stability in some systems is attributed to efficient energy transfer. In certain Ce³⁺/Tb³⁺ co-doped phosphors, the high thermal stability of the green emission is attributed to the suppression of the thermal de-excitation of Ce³⁺ through fast energy transfer to the more thermally stable Tb³⁺ ions. acs.org Hosts with high structural rigidity and large bandgaps are also known to exhibit better thermal resistance, as this restricts non-radiative transitions. researchgate.net

Performance Evaluation in White Light-Emitting Diodes (W-LEDs) and Display Devices

Biomedical Materials Science and Engineering

Beyond optoelectronics, barium-based phosphate compounds are being explored for specialized roles in biomedical imaging, capitalizing on the high atomic number of barium, which provides excellent X-ray attenuation.

Micro-computed tomography (micro-CT) is a powerful, high-resolution 3D imaging technique used in preclinical research to visualize fine anatomical structures, such as the vascular networks of organs. researchgate.netresearchgate.netnih.gov To achieve clear, high-quality images of blood vessels, a contrast agent must be introduced into the vasculature.

Nanostructured this compound has emerged as a potential new class of contrast agent for this purpose. researchgate.net Researchers have fabricated this compound nanostructures through a simple wet precipitation method, using barium nitrate (B79036) (Ba(NO₃)₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) as precursors. researchgate.net Characterization of the resulting material confirmed the synthesis of nanostructured this compound. researchgate.net

When used as a contrast agent for ex vivo micro-CT imaging of a mouse brain, the nanostructured this compound produced sharp images with excellent contrast. researchgate.net Both major vessels and the finer microvasculature were clearly observable, demonstrating its potential as a useful vascular contrast agent for micro-CT imaging. researchgate.net

A related approach involves the in situ formation of barium precipitates. One study explored the perfusion of an aqueous barium chloride (BaCl₂) and gelatin mixture. researchgate.netnih.gov This method yielded visualization of the cerebrovasculature that was equal or superior to the commercial standard, Microfil. researchgate.netnih.govnih.gov However, a significant challenge with this approach is the incompatibility of BaCl₂ with phosphate-containing buffers and fixatives, which are commonly used in perfusion protocols, as they cause unwanted precipitation. researchgate.netnih.govnih.gov

Interactive Table: this compound in Micro-CT Imaging

Contrast AgentSynthesis/FormulationApplicationKey FindingReference
Nanostructured this compoundWet precipitation using Ba(NO₃)₂ and (NH₄)₂HPO₄Ex vivo micro-CT of mouse brain vasculatureProduced sharp images with excellent contrast, clearly visualizing major vessels and microvasculature. researchgate.net
Barium Chloride / GelatinAqueous mixtureMicro-CT of adult mouse cerebrovasculatureProvided equal or superior visualization compared to Microfil but was incompatible with phosphate buffers. researchgate.netnih.govnih.gov

Assessment of Biocompatibility and Cytotoxicity for Biological Applications

The suitability of this compound for use in biological systems is a subject of ongoing research. Studies combining barium with calcium phosphates to create cements have shown that these materials can be nontoxic and biocompatible. encyclopedia.pubmdpi.com For instance, when islets were embedded in microcapsules containing barium, they successfully reversed diabetes in animal models for nearly a year. encyclopedia.pub Furthermore, cell lines such as CCL-13 and L929 have demonstrated rapid growth, reaching confluence within three days on a barium-crosslinked matrix. encyclopedia.pubmdpi.com

Nanostructured this compound, synthesized for use as a micro-CT contrast agent, has been evaluated for its impact on cell viability. An MTT assay, a standard colorimetric test, indicated that these nanostructures generally exhibit low to moderate cytotoxicity. researchgate.net While some alkaline compounds like barium hydroxide (B78521) have not been successful in initiating mineralization processes in dental applications, the combination of barium ions with calcium phosphate matrices in bioceramics appears to yield biocompatible outcomes. encyclopedia.pubnih.gov The general approach to assessing the biocompatibility of materials intended for medical use involves a series of standardized tests, including extract tests, direct contact, and indirect contact assays, to screen for cytotoxic effects. nih.gov

Integration into Chemically Bonded Phosphate Ceramics for Radiation Shielding

This compound is a key component in the development of advanced radiation shielding materials. patsnap.com It can be integrated into Chemically Bonded Phosphate Ceramics (CBPCs), which are formed by an acid-base reaction at ambient temperatures. dntb.gov.ua The inclusion of barium, a heavy element, into the ceramic matrix enhances the material's ability to resist and attenuate ionization energy, such as gamma rays. patsnap.comdntb.gov.ua

Research has focused on preparing CBPCs that incorporate barium to improve shielding properties while maintaining good mechanical strength. dntb.gov.ua These materials are considered for various applications, including the encapsulation of radioactive waste and the creation of shielding for nuclear facilities. amazon.comelsevier.com Patent documents describe compositions where a chemically bonded oxide-phosphate ceramic matrix incorporates radiation-shielding materials like barium oxide, demonstrating the practical development in this area. justia.com

Investigations in Bone Regeneration and Bioceramic Applications

The potential of this compound in bone tissue engineering and as a component of bioceramics is an active area of investigation. mdpi.comnih.gov Barium ions (Ba²⁺) can be incorporated into calcium phosphate (CaP) structures, such as α-tricalcium phosphate (α-TCP), to create novel biocements. encyclopedia.pub Studies have shown that these barium-doped cements are not only nontoxic and biocompatible but can also exhibit faster setting times. encyclopedia.pubmdpi.com

The introduction of barium can also enhance a material's bioactivity. For example, increasing the ratio of Ba²⁺ in akermanite bioceramics has been found to increase the material's ability to form apatite, a key component of natural bone. encyclopedia.pub In other research, 3D printed scaffolds for bone organoids have incorporated barium titanate nanoparticles coated with calcium phosphate to improve mineralization under dynamic compression, suggesting a role for barium-containing compounds in advanced bone models. polimi.it Barium hydrogen phosphate (BaHPO₄) is also specifically noted for its application in bioceramics. researchgate.net

Research on this compound Chemical Conversion Coatings for Corrosion Protection of Biomedical Alloys

This compound is utilized to create protective chemical conversion coatings on biomedical metal alloys, particularly magnesium (Mg) and its alloys, which are prone to rapid corrosion in biological environments. researchgate.netnih.govresearchgate.net These coatings act as a barrier, isolating the reactive metal substrate from corrosive fluids. nih.gov

Research has demonstrated that a this compound conversion coating can significantly improve the corrosion resistance of alloys like AZ31 and AZ91D. researchgate.netnih.gov For instance, a coating prepared from barium nitrate and ammonium dihydrogen phosphate was shown to decrease the corrosion current density of an AZ31 alloy from 154 to 3.78 µA·cm⁻² in a 5 wt % NaCl solution. researchgate.netnih.gov These coatings often feature a two-layer structure, with an inner layer of mixed amorphous phosphates and a top layer of crystalline barium hydrogen phosphate (BaHPO₄). researchgate.net The development of such coatings is part of a broader effort to find effective, environmentally friendly alternatives to traditional chromate (B82759) conversion coatings for protecting magnesium alloys. hereon.demdpi.com

Table 1: Research Findings on this compound Conversion Coatings
AlloyCoating PrecursorsKey FindingReference
AZ31 Mg AlloyBa(NO₃)₂ and NH₄H₂PO₄Two-layer coating (amorphous phosphate and crystalline BaHPO₄) improved corrosion resistance. researchgate.net
AZ31 AlloyBa(NO₃)₂ and NH₄H₂PO₄Corrosion current density decreased from 154 to 3.78 µA·cm⁻² in 5 wt % NaCl. nih.gov
AZ91D Mg AlloyBarium saltsA novel conversion coating containing barium salts was developed and studied. researchgate.net
AM60 AlloyBa-containing compositeFilm consisted of multiple phosphate phases including BaHPO₄·3H₂O and BaMg₂(PO₄)₂. nih.gov

Catalysis and Environmental Applications

This compound also demonstrates significant utility as a catalyst and in environmental remediation processes, owing to its structural and chemical properties.

This compound as Heterogeneous Catalysts and Catalyst Supports

In the field of catalysis, this compound serves as both a primary heterogeneous catalyst and a stable support for other active catalytic materials. patsnap.com As a heterogeneous catalyst, it participates directly in chemical reactions in a different phase from the reactants, offering advantages in separation and reusability. Its unique structure can be tailored for specific applications. patsnap.com

This compound can also function as a catalyst support, where it provides a high surface area for the dispersion of active metal particles, enhancing their efficiency and stability under reaction conditions. google.comresearchgate.net While materials like alumina, silica, and carbon are common supports, phosphates offer different chemical properties that can influence catalytic behavior. researchgate.net Barium has also been used as a promoter to improve the thermal stability and performance of nickel-based catalysts, for example, by neutralizing the acidity of supports like alumina. acs.org

Catalytic Activity in Organic Synthesis, Fuel Processing, and Environmental Remediation

The catalytic applications of this compound are diverse, spanning organic synthesis, fuel processing, and environmental cleanup. patsnap.com

Organic Synthesis: this compound nanopowders have proven to be effective catalysts in multi-component organic reactions. A notable example is the synthesis of 1-amidoalkyl-2-naphthol derivatives from the reaction of aldehydes, 2-naphthol, and an amide or urea. In these reactions, the this compound nanopowder catalyst exhibited high activity, leading to high yields of the desired product under solvent-free conditions. researchgate.net Another significant application is the production of α,β-ethylenically unsaturated carboxylic acids or esters through the condensation of an acid or ester with a formaldehyde (B43269) source, where crystalline this compound catalysts provide high selectivity. google.com

Table 2: Catalytic Performance of this compound in 1-Amidoalkyl-2-Naphthol Synthesis
ReactantsCatalystConditionsKey OutcomeReference
Benzaldehyde, 2-naphthol, AcetamideBa₃(PO₄)₂ nanopowderSolvent-free, 100 °CHigh yield of the corresponding 1-amidoalkyl-2-naphthol. researchgate.net

Environmental Remediation: this compound shows promise as a photocatalyst for environmental applications, particularly in the degradation of organic pollutants in wastewater. Research has shown that this compound (Ba₃(PO₄)₂) synthesized via a sol-gel method can effectively degrade pollutants like rhodamine B under UV light, with a degradation rate of 79%. csic.esresearchgate.net The photocatalytic activity is attributed to the material's ability to enhance the separation of electron-hole pairs. csic.es Furthermore, barium compounds have been explored for the remediation of phosphate from solutions and for the treatment of industrial waste like barium slag, where they help solidify harmful ions into stable minerals. mdpi.com

Compound Information

Table 3: Chemical Compounds and PubChem CIDs
Compound NamePubChem CID
This compound24463
Barium Hydrogen Phosphate86348
Calcium Phosphate24456
α-Tricalcium phosphate159393
Barium Oxide28020
Barium Nitrate24798
Ammonium Dihydrogen Phosphate24542
Magnesium5462224
Alumina (Aluminum Oxide)9989226
Silica (Silicon Dioxide)24261
Rhodamine B13292
Barium Hydroxide28804
Barium Titanate73460
Akermanite16212586

Electro-Optic, Thermoelectric, and Electrochemical Systems

This compound and its related compounds are being explored for a variety of advanced functional applications due to their diverse electronic and ionic properties.

Piezoelectric materials can convert mechanical stress into an electrical charge and vice versa, making them essential for sensors and actuators. mdpi.com While barium titanate (BaTiO3) is a well-known piezoelectric ceramic, research into other barium compounds continues. aip.orgnih.gov this compound has been noted for its piezoelectric properties, suggesting its potential use in applications like sonar and precision actuators. patsnap.com The integration of piezoelectric materials into sensors and actuators relies on the piezoelectric charge constant, which quantifies the material's ability to generate a charge under mechanical stress. mdpi.com

Electro-optic modulators are devices that control the properties of light by applying an electric field, a key component in modern optical communications. rp-photonics.com The Pockels effect, a linear electro-optic effect, is central to the function of these modulators. mdpi.com Materials with strong electro-optic coefficients are desirable for these applications. rp-photonics.com Barium titanate is a material with a strong electro-optic Pockels coefficient. acs.org this compound is also utilized in electro-optic devices such as modulators and switches due to its ability to change its refractive index under an electric field, which is beneficial for high-speed optical communication. patsnap.com

Common electro-optic crystals include:

Potassium Dideuterium Phosphate (KD*P) rp-photonics.com

Potassium Titanyl Phosphate (KTP) rp-photonics.com

Beta-Barium Borate (BBO) rp-photonics.com

Lithium Niobate (LiNbO3) rp-photonics.commeta-laser.com

Lithium Tantalate (LiTaO3) rp-photonics.com

Thermoelectric materials can convert heat energy into electrical energy and are valuable for waste heat recovery and power generation. azonano.com Thermistors are thermally sensitive resistors whose resistance changes significantly with temperature. wikipedia.org this compound-based ceramics are used in thermistors for precise temperature control in electronic systems. Specifically, critical temperature thermistors, which exhibit a sharp decrease in resistance at a certain temperature, can be made from mixed sintered bodies of element oxides including vanadium, barium, strontium, and phosphorus. quarktwin.com Barium titanate-based materials are also used in positive temperature coefficient (PTC) thermistors. wikipedia.orgquarktwin.com The thermoelectric power of elemental barium has been measured to be 15 μV K-1 at room temperature and pressure. researchgate.net

Lithium-ion batteries are a dominant energy storage technology, and research continues to improve their performance and safety. samaterials.com Cathode materials are a critical component, influencing the battery's energy density, cycle life, and safety. samaterials.commdpi.com While materials like Lithium Cobalt Oxide (LiCoO2) and Lithium Iron Phosphate (LiFePO4) are common, research into new formulations continues. samaterials.com The addition of small amounts of barium to lithium iron phosphate (LiFePO4) cathode materials has been shown to activate the lattice, improve the diffusion coefficient of lithium ions, and increase the initial discharge capacity. google.com this compound can also serve as an electrolyte additive, enhancing ionic conductivity and electrochemical stability, which can lead to faster charging and higher energy density batteries. patsnap.com

Electrolyte additives play a crucial role in forming a stable solid electrolyte interphase (SEI) on the electrodes, which is vital for battery performance and longevity. mdpi.commagtech.com.cn

Solid electrolytes are a key component for the development of all-solid-state batteries, offering potential improvements in safety and energy density. samaterials.com Materials with high ionic conductivity are essential for these applications. Phosphate-based materials, such as those with a NASICON-type structure like Li1+xAlxTi2−x(PO4)3 (LATP), are promising candidates due to their high ionic conductivity and stability. samaterials.commdpi.com Research has shown that doping LATP with other elements can influence its ionic conductivity. mdpi.com

The ionic conductivity of various materials is a key parameter in these studies. For example, Lithium Phosphorus Oxynitride (LiPON) typically has an ionic conductivity of around 10⁻⁶ S/cm, while silicon-doped LiPON (LiSiPON) can reach 1.24 × 10⁻⁵ S cm⁻¹. researchgate.net Polymer composite membranes containing barium titanate have also been investigated for use as separators in sodium-ion batteries, demonstrating ionic conductivities in the range of 10⁻³ S cm⁻¹. acs.org The study of materials with high proton conductivity, such as certain barium-based perovskites, is also important for applications like fuel cells and sensors. researchgate.net

Application in Lithium-Ion Batteries: Cathode Materials and Electrolyte Additives

Advanced Glass and Ceramic Formulations

This compound serves as a crucial component in the formulation of advanced glasses and ceramics, prized for its ability to impart specific and desirable properties. Its incorporation into glass and ceramic matrices allows for the tailoring of optical, mechanical, and radiation shielding characteristics, making these materials suitable for a wide range of high-performance applications. Research in this area focuses on understanding and optimizing these properties through precise compositional control and processing techniques.

Structure-Property Relationships in this compound Glasses

The properties of this compound glasses are intrinsically linked to their internal structure, which is primarily composed of a network of phosphate tetrahedra. The term Qⁿ is used to describe these tetrahedra, where 'n' represents the number of bridging oxygen atoms connecting to other phosphate units. The addition of network modifiers like barium oxide (BaO) alters this structure. BaO introduces non-bridging oxygens, breaking up the phosphate network. This depolymerization generally leads to changes in physical properties; for instance, as BaO content increases, the glass density typically rises while the molar volume decreases. csic.esacs.org

The relationship between composition and properties is a key area of investigation. For example, in the xBaO-(100-x)P₂O₅ system, increasing the BaO content from 40 to 57.5 mol% leads to a progressive increase in density (from 3.31 to 3.83 g/cm³), refractive index, and the coefficient of thermal expansion (CTE). csic.es This is attributed to the replacement of lower molecular weight P₂O₅ with higher molecular weight BaO and the modification of the phosphate network.

The introduction of other oxides can further tailor the glass properties:

Niobium Pentoxide (Nb₂O₅): Incorporating Nb₂O₅ into barium borophosphate glasses significantly increases the refractive index and glass transition temperature. researchgate.net At low concentrations, niobium is present as isolated NbO₆ octahedra, but at higher concentrations (e.g., 30 mol%), Nb–O–Nb bonds form, creating interconnected octahedra that strengthen the glass network. researchgate.net

Neodymium Oxide (Nd₂O₃): When used as a dopant, Nd₂O₃ can influence density and other physical parameters, making the glass suitable for photonic applications like lasers. acs.org

These relationships allow for the design of glasses with specific characteristics, such as the low photoelastic constant (PEC) required for optical fibers, by carefully balancing the composition. aip.org

Table 1: Effect of Composition on this compound Glass Properties

Glass System Modifier/Dopant Effect on Structure Resulting Property Change Reference(s)
xBaO-(100-x)P₂O₅ Increasing BaO Depolymerization of phosphate network Increased density, refractive index, and CTE. csic.es
BaO–SnO–P₂O₅–B₂O₃ Addition of B₂O₃ Formation of B(OP)₄ units Enhanced glass stability. aip.org
BaO–B₂O₃–P₂O₅–Nb₂O₅ Increasing Nb₂O₅ Formation of NbO₆ octahedra and Nb-O-Nb linkages Substantial increase in refractive index and glass transition temperature. researchgate.net

Radiation Attenuation Characteristics of this compound-Based Glasses

This compound-based glasses are effective materials for shielding against ionizing radiation, such as gamma rays and X-rays, due to the high atomic number (Z=56) of barium. The effectiveness of a shielding material is quantified by several parameters, including the mass attenuation coefficient (MAC), linear attenuation coefficient (LAC), half-value layer (HVL), and effective atomic number (Zeff). urfu.ruresearchgate.net

Research has consistently shown that increasing the concentration of BaO in phosphate glasses enhances their radiation shielding capabilities. researchgate.net The shielding properties can be further improved by incorporating other heavy metal oxides, such as tungsten trioxide (WO₃) and tellurium oxide (TeO₂). urfu.rumdpi.comchalcogen.ro

Effect of Tungsten Trioxide (WO₃): In (50-x)P₂O₅-50BaO-xWO₃ glass systems, increasing the WO₃ content from 0 to 15 mol% systematically improves shielding performance. The LAC increases, while the HVL—the thickness required to reduce radiation intensity by half—decreases across a range of gamma-ray energies. urfu.ru For example, at 662 keV (from a ¹³⁷Cs source), the HVL decreases as more WO₃ is added, indicating better attenuation. urfu.ru

Effect of Tellurium Oxide (TeO₂): The addition of TeO₂ to barium vanado-phosphate glasses also significantly boosts shielding. For low-energy radiation (5.888 keV), the mass attenuation coefficient (μm) increases from 293.968 cm²/g for a glass without TeO₂ to 371.913 cm²/g for a glass with 20% TeO₂. chalcogen.ro This enhancement is reflected across the energy spectrum, leading to lower HVL and tenth-value layer (TVL) values. chalcogen.ro

Table 2: Radiation Shielding Properties of Modified this compound Glasses

Glass System Energy (keV) Attenuation Parameter Value (S1) Value (S4) Reference
(50-x)P₂O₅-50BaO-xWO₃ (x=0 for S1, x=15 for S4) 662 Linear Attenuation Coefficient (LAC) (cm⁻¹) 0.245 0.273 urfu.ru
(50-x)P₂O₅-50BaO-xWO₃ (x=0 for S1, x=15 for S4) 662 Half-Value Layer (HVL) (cm) 2.829 2.539 urfu.ru
(60-y)BaO-yWO₃-40P₂O₅ (y=10 for S1, y=40 for S4) 1333 Mass Attenuation Coefficient (MAC) (cm²/g) 0.045 0.048 mdpi.com
(60-y)BaO-yWO₃-40P₂O₅ (y=10 for S1, y=40 for S4) 1333 Half-Value Layer (HVL) (cm) 3.655 3.199 mdpi.com

Development of this compound Composites for Enhanced Functionality

This compound is also used to create composite materials, where it is combined with polymers or other ceramics to achieve functionalities not possible with the individual components. These composites are being developed for a variety of applications, from biomedical engineering to environmental remediation.

Biomedical Composites: In bone tissue engineering, piezoelectric materials that generate an electrical charge in response to mechanical stress can promote bone regeneration. conicet.gov.ar Composites of barium titanate (BaTiO₃), a well-known piezoelectric ceramic, and calcium phosphates like hydroxyapatite (B223615) (HA) are being studied. The addition of a this compound phase, which can form during the sintering of BaTiO₃ and HA, influences the material's properties. conicet.gov.arconicet.gov.ar Composites made of synthesized HA and commercial BaTiO₃ have shown promising results for biomedical applications. conicet.gov.ar Barium hydrogen phosphate has also been synthesized within a gelatin matrix, a biomacromolecule that helps control the crystallization process and morphology of the resulting composite. These barium hydrogen phosphate/gelatin composites exhibit higher thermal stability compared to pure barium hydrogen phosphate. nih.gov

Composites for Water Treatment: this compound composites have been developed for the effective removal of pollutants from water. Magnetic composites, created by combining Ba₃(PO₄)₂ nanoflakes with Fe₃O₄ (magnetite) nanoparticles, can adsorb dyes like Brilliant Green from aqueous solutions. researchgate.net The magnetic nature of the composite allows for easy separation from the water after treatment. The adsorption capacity is influenced by factors such as pH and temperature, with strong interactions like Lewis acid-base and hydrogen bonding contributing to the high removal efficiency. researchgate.net

Polymer-Ceramic Composites: Composites have been prepared by incorporating calcium-barium phosphate into a polystyrene matrix. These membranes are cation-selective and have potential applications in water desalination and demineralization processes. Furthermore, these specific composite membranes have demonstrated antibacterial properties, making them suitable for integrated water treatment solutions. nih.gov

Table 3: this compound Composites and Their Enhanced Functionality

Composite System Components Enhanced Functionality Application Area Reference(s)
Barium Hydrogen Phosphate / Gelatin BaHPO₄, Gelatin Controlled crystal morphology, higher thermal stability. Biomaterials, in vitro crystallization studies. nih.gov
Barium Titanate / Hydroxyapatite BaTiO₃, Ca₁₀(PO₄)₆(OH)₂ (forms this compound phase) Piezoelectricity, biocompatibility. Bone regeneration, tissue engineering. conicet.gov.arconicet.gov.ar
Magnetic this compound Ba₃(PO₄)₂, Fe₃O₄ High adsorption capacity for dyes, magnetic separability. Environmental remediation, water treatment. researchgate.net

Dielectric and Conductivity Research of Barium Phosphate Crystals and Ceramics

Temperature and Frequency Dependence of Dielectric Constant (ε')

The dielectric constant (ε'), a measure of a material's ability to store electrical energy in an electric field, has been extensively studied in barium phosphate (B84403) (Ba₃(PO₄)₂). Investigations covering a frequency range of 5 kHz to 1 MHz and temperatures from 40°C to 420°C show a distinct dependence of ε' on both parameters. tandfonline.comresearchgate.net

At a constant temperature, the dielectric constant of barium phosphate generally decreases as the frequency of the applied electric field increases. researchgate.netias.ac.in This phenomenon is observed across different temperature points. researchgate.net The high value of the dielectric constant at lower frequencies is attributed to the contributions of various types of polarization, including space charge and dipolar polarization. ias.ac.in As the frequency rises, the dipoles struggle to align with the rapidly changing field, leading to a decrease in polarization and, consequently, a lower dielectric constant. ias.ac.in At very high frequencies, the dielectric constant tends to settle at a constant value. ias.ac.in

The effect of temperature on the dielectric constant is also significant. For pure this compound crystals, the value of ε' increases with temperature. tandfonline.com This increase is nearly linear at lower temperatures, but it becomes much sharper at higher temperatures. tandfonline.com This behavior is linked to the increased mobility of charge carriers and the dominance of space charge polarization at elevated temperatures.

Interactive Data Table: Dielectric Constant (ε') of this compound at Various Frequencies and Temperatures

Click on the headers to sort the data.

MaterialTemperature (°C)Frequency (kHz)Dielectric Constant (ε')Source
This compound (Pure)Low TemperatureLow FrequencyHigh Value (Decreases with frequency) tandfonline.comias.ac.in
This compound (Pure)High TemperatureLow FrequencySharply Increases tandfonline.com
This compound (Pure)Room TemperatureHigh FrequencyConstant Value ias.ac.in
Cadmium Doped this compoundHigh TemperatureVariableShift in ε' value indicates relaxor behavior tandfonline.com

Dielectric Loss (tanδ) Analysis

Dielectric loss, or the dissipation factor (tanδ), quantifies the energy dissipated as heat within a dielectric material. In this compound, tanδ exhibits a strong dependence on both temperature and frequency. tandfonline.com Generally, the dielectric loss decreases as the frequency increases. ias.ac.in This trend is beneficial for high-frequency applications where low energy loss is critical. ias.ac.in The low dielectric loss observed at higher frequencies in barium succinate (B1194679) crystals, a related compound, suggests a low concentration of electrically active defects, a quality that is also sought in this compound. ias.ac.in

The temperature dependence of dielectric loss in this compound shows that tanδ values tend to increase with rising temperature. tandfonline.com This is often associated with an increase in conductivity and the movement of charge carriers within the material. The analysis of dielectric loss provides insights into the purity and quality of the crystals. ias.ac.in

AC Conductivity (σac) Studies and Activation Energy Determination

The alternating current (AC) conductivity (σac) of this compound is another critical parameter that varies with temperature and frequency. tandfonline.comresearchgate.net Studies show that the AC conductivity increases with both increasing frequency and temperature. tandfonline.comresearchgate.net This behavior is characteristic of many dielectric materials and is often attributed to the hopping of charge carriers between localized states. researchgate.net

Key Findings from AC Conductivity Studies:

Frequency Dependence: σac increases with increasing frequency. researchgate.netijirmf.com

Temperature Dependence: σac increases with increasing temperature, following an Arrhenius-type relation. ijirmf.comekb.eg

Conduction Mechanism: The increase in σac with frequency and the decrease in activation energy with frequency suggest a hopping mechanism for charge carriers. researchgate.netresearchgate.net

Activation Energy: Calculated from the slope of ln(σac) vs. 1/T plots, this value provides insight into the energy barriers for charge transport. tandfonline.com

Investigation of Diffuse Phase Transitions and Relaxor Behavior

Dielectric measurements in this compound crystals have revealed the presence of a diffuse phase transition. tandfonline.compatsnap.com Unlike a sharp phase transition that occurs at a specific Curie temperature (Tc) in classic ferroelectrics, a diffuse phase transition happens over a range of temperatures. This behavior is often characteristic of materials with compositional disorder or local structural fluctuations. cnr.it

The diffuse nature of the phase transition in this compound can be described by the modified Curie-Weiss law: 1/ε' - 1/ε'max = A(T - Tc)γ, where γ is the degree of diffuseness. tandfonline.com A value of γ between 1 and 2 is indicative of a diffuse phase transition. Furthermore, a shift in the peak of the dielectric constant (ε'max) to higher temperatures with increasing frequency is a hallmark of relaxor ferroelectric behavior. tandfonline.com This relaxor behavior has been observed in this compound crystals, particularly in doped variations. tandfonline.compatsnap.com This property is attributed to the dynamics of polar nanoregions (PNRs) within the material. rsc.org

Impact of Doping and Compositional Modifications on Dielectric Properties

The dielectric and electrical properties of this compound can be intentionally tailored through doping and compositional modifications. researchgate.netpatsnap.com Introducing dopants into the this compound crystal lattice creates defects and alters the local structure, which in turn influences polarization mechanisms and charge transport.

A notable example is the doping of this compound with cadmium (Cd). Studies on cadmium-doped this compound crystals have shown that this modification induces relaxor-type behavior and a diffuse phase transition. tandfonline.compatsnap.com The dielectric constant and AC conductivity are influenced by the presence of the dopant. nih.gov

Similarly, research on this compound glasses doped with transition metal ions like cobalt (Co), iron (Fe), and manganese (Mn) has demonstrated that the dielectric constant increases with the concentration of the transition metal. researchgate.netiaea.org The specific law governing this increase varies depending on the particular ion used. researchgate.net These modifications allow for the tuning of the material's dielectric properties for specific applications. For instance, in related perovskite systems like barium titanate (BaTiO₃), doping is a key strategy to shift transition temperatures, enhance the dielectric constant, and create materials suitable for devices like multilayer ceramic capacitors. cnr.itscirp.orgajol.info

Emerging Research Frontiers and Future Directions in Barium Phosphate Science

Advancements in Scalable and Precisely Controlled Nanostructure Synthesis

The functionality of barium phosphate (B84403) materials is intrinsically linked to their size, morphology, and crystallinity. Consequently, a significant research thrust is focused on developing synthesis methods that offer precise control over these parameters in a scalable manner. Current research highlights several promising techniques:

Wet Chemical Precipitation: This method, involving the reaction of soluble barium salts like barium nitrate (B79036) (Ba(NO₃)₂) with phosphate sources such as diammonium hydrogen phosphate ((NH₄)₂HPO₄), is being refined for better control. google.comresearchgate.net For instance, adjusting the pH during precipitation has been shown to be a critical factor in determining the final phase and morphology of the product. researchgate.netresearchgate.net A rhombohedral Ba₃(PO₄)₂ phase forms at a high pH of 13, while an orthorhombic BaHPO₄ phase appears at a pH of 7. researchgate.net

Hydrothermal and Sol-Gel Methods: Hydrothermal synthesis, conducted in a sealed, heated vessel, allows for the formation of crystalline nanostructures like nanoflakes. nih.gov The sol-gel process offers another route to produce high-purity barium phosphate, creating mesoporous structures with high surface area, which is particularly advantageous for applications like photocatalysis.

Biosynthesis: An innovative and sustainable approach involves using microorganisms, such as Bacillus subtilis, to mediate the precipitation of this compound. researchgate.netchalcogen.ro This bio-inspired method can produce irregular, flake-like nanostructures with sizes ranging from 20-100 nm. researchgate.netchalcogen.ropatsnap.com The organic matrix provided by the bacteria can regulate the nucleation and growth of the crystals, leading to unique morphologies that are not achievable through conventional chemical methods. chalcogen.ro

Continuous Precipitation: For industrial-scale production, optimizing continuous precipitation processes is crucial. patsnap.com This involves carefully controlling parameters like pH, flow rates, and stirring to produce microcrystals with precise and consistent size and shape distributions. patsnap.com

These advancements are paving the way for the large-scale production of this compound nanomaterials with tailored properties for specific applications.

Deepening Mechanistic Understanding of Biomineralization and Bio-Applications

Inspired by nature's ability to form intricate mineralized structures, researchers are delving into the mechanisms of this compound biomineralization. This involves studying how biological macromolecules and organisms can direct the crystallization process.

Key findings indicate that organic matrices, such as those derived from beef extract and tryptone or provided by bacteria like Bacillus subtilis, can alter nucleation kinetics. chalcogen.ro These matrices can lead to the formation of unique morphologies, such as brick-like or spherical aggregates of barium hydrogen phosphate (BaHPO₄), which contrast with the plate-like crystals formed through purely chemical synthesis. The presence of these organic components also influences the thermal stability of the resulting materials.

A deeper understanding of these bio-inspired processes is crucial for developing advanced biomedical materials. For example, the controlled synthesis of this compound nanostructures is being explored for applications like micro-computed tomography of brain vessels. researchgate.net Furthermore, hybrid materials incorporating this compound with other biocompatible materials like hydroxyapatite (B223615) and barium titanate are being investigated for bone regeneration applications, where they may offer enhanced osteoconductive and piezoelectric properties. researchgate.netmdpi.com

Innovative Catalytic Pathways and Sustainable Chemical Processes

This compound is emerging as a versatile catalyst and catalytic support for a range of chemical reactions, contributing to more sustainable chemical processes. patsnap.comchemiis.com Its unique structure and stability make it suitable for various applications.

Researchers have discovered that barium phosphates with specific crystal morphologies, such as plate or leaf-like shapes, are highly effective catalysts for the condensation of carboxylic acids or esters with a methylene (B1212753) source to produce α,β-ethylenically unsaturated carboxylic acids or esters. google.com This process exhibits high selectivity and is particularly advantageous for ester production as it generates minimal water, thus avoiding undesirable side reactions. google.com

Other barium compounds, like barium oxide and barium hydroxide (B78521), are also used as catalysts. Barium oxide is employed in the ethoxylation process to produce nonionic surfactants and in the degradation of polystyrene. alfachemic.com Barium hydroxide has shown promise as a heterogeneous base catalyst for the transesterification reaction to produce biodiesel, offering advantages like easy separation from products and reduced environmental pollution. alfachemic.com Furthermore, research is exploring efficient catalytic routes for the one-step conversion of barium sulfate (B86663) to barium metaphosphate at high temperatures. patsnap.com

Integration of Barium Phosphates in Next-Generation Optoelectronic Devices

The unique optical and electrical properties of this compound-based materials position them as strong candidates for next-generation optoelectronic devices. patsnap.com Research is focused on developing novel phosphors and electro-optic components.

This compound exhibits strong piezoelectric properties, allowing it to convert mechanical stress into an electrical charge, which is valuable for sensors and actuators. patsnap.com It also possesses electro-optic capabilities, where its refractive index can be altered by an electric field, making it suitable for high-speed optical modulators and switches. patsnap.com

A significant area of research is the development of novel phosphors for solid-state lighting. For instance, a new phase, europium-doped calcium this compound (Ca₆BaP₄O₁₇:Eu²⁺), has been synthesized and shown to be a promising yellow-emitting phosphor. rsc.orgcapes.gov.br When combined with a blue InGaN chip, it can produce white light, demonstrating its potential for energy-efficient white LEDs. rsc.orgcapes.gov.br Additionally, doping this compound glasses with ions like Eu³⁺ is being investigated to enhance their spectroscopic properties for various optoelectronic applications. dntb.gov.uaresearchgate.net

Predictive Computational Materials Design for Tailored Performance

Computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of this compound materials. By simulating material properties at the atomic level, researchers can predict their behavior and design new compositions with tailored performance, complementing experimental efforts. mit.edu

Thermodynamic models, such as the Shakhmatkin and Vedishcheva thermodynamic (SVTD) model, are being used to understand the short-range structure of this compound glasses and predict their properties, like molar volume. researchgate.netcsic.escsic.es These predictions can be validated against experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netcsic.es

First-principles calculations based on Density Functional Theory (DFT) are employed to investigate the electronic structure and properties of this compound compounds. researchgate.net For example, DFT has been used to calculate the optimal molecular geometry and vibrational frequencies of barium dihydrogenomonophosphate (Ba(H₂PO₄)₂), showing good agreement with experimental results. researchgate.net Simulation tools like the Makishima-Mackenzie model and Monte Carlo methods are also used to predict the elastic and radiation shielding properties of this compound-based glasses, guiding the development of materials for specific applications like radiation shielding. chalcogen.romdpi.com These computational approaches enable a more rational and efficient design of new materials with desired functionalities. frontiersin.org

Sustainable Solutions for Phosphorus Recovery and Environmental Management

This compound and related compounds offer promising solutions for critical environmental challenges, particularly in phosphorus recovery and the remediation of contaminated sites.

In wastewater treatment, barium compounds are being investigated for the recovery of phosphorus, a valuable but limited resource. The use of barium ions as a precipitating agent has been reported to achieve high recovery rates of polyphosphates from wastewater. mdpi.com Furthermore, barium slag, an industrial waste product, can be treated with phosphogypsum to immobilize leachable barium and then be used as an effective adsorbent for removing phosphate from solutions. nih.gov Studies have shown that this treated slag can have a high adsorption capacity for phosphate. nih.gov

This compound composites are also being developed for the removal of organic pollutants from water. For example, various this compound composites have demonstrated high efficiency in removing dyes like methyl blue from solutions through adsorption. researchgate.net In soil remediation, the principle of precipitating barium as insoluble this compound is used to immobilize barium contamination, preventing it from leaching into the environment. acs.org

Exploration of Novel this compound Phases and Hybrid Derivatives

The exploration of new crystalline phases and the creation of hybrid materials are expanding the functional landscape of this compound. Researchers are discovering novel structures with unique properties and combining this compound with other materials to create multifunctional composites.

Novel Phases: A new crystalline phase, calcium this compound (Ca₆BaP₄O₁₇), has been identified and synthesized. rsc.orgcapes.gov.br When doped with europium, it acts as an efficient phosphor for solid-state lighting. rsc.orgcapes.gov.br Hydrothermal synthesis has also led to the discovery of novel barium niobium phosphates, such as Ba₂[NbOF(PO₄)₂] and Ba₃Nb₃O₃F(PO₄)₄(HPO₄)₇, which exhibit layered structures and potential for ion-exchange applications. uh.edu

Hybrid Materials: The development of organic-inorganic hybrid materials is a burgeoning field. This compound has been combined with benzimidazole (B57391) using soft chemistry techniques to create novel nanocomposites. scispace.com Another approach involves creating hybrid materials with barium titanate (BaTiO₃) nanoparticles dispersed in a matrix, which can be used for applications requiring high dielectric properties or for developing piezoelectric scaffolds for bone regeneration. mdpi.comacs.org Furthermore, amorphous barium nickel phosphate nanofibers have been synthesized through a cation exchange reaction, demonstrating promising properties for supercapacitor electrodes. rsc.org The creation of robust barium phosphonate (B1237965) metal-organic frameworks (MOFs) also represents a significant advancement in designing porous materials with high stability. uzh.ch

This continuous exploration of new phases and hybrid derivatives is expected to unlock new applications and further establish this compound as a key material in advanced technologies.

Q & A

Q. What are the standard laboratory methods for synthesizing barium phosphate, and how are stoichiometric ratios optimized?

this compound (Ba₃(PO₄)₂) is typically synthesized via wet-chemical precipitation. A common method involves reacting barium hydroxide octahydrate (Ba(OH)₂·8H₂O) with phosphoric acid (H₃PO₄) under controlled temperatures. For example, dissolving 31.23 g Ba(OH)₂·8H₂O in deionized water, adding 7.61 g 85% H₃PO₄ dropwise at 68°C, and maintaining reflux for 2 hours ensures complete reaction. Post-synthesis, filtration and drying at 80°C under vacuum yield the product. Stoichiometric optimization requires balancing Ba²⁺ (+2) and PO₄³⁻ (-3) valencies, resulting in a 3:2 molar ratio of Ba to PO₄ .

Q. How is the chemical identity and purity of this compound confirmed in experimental settings?

Key characterization techniques include:

  • X-ray diffraction (XRD) to confirm crystallinity and phase purity by matching peaks to reference patterns (e.g., ICDD PDF-2 database).
  • Thermogravimetric analysis (TGA) to assess hydration levels; anhydrous Ba₃(PO₄)₂ shows minimal weight loss below 300°C, while hydrated forms decompose at higher temperatures.
  • Energy-dispersive X-ray spectroscopy (EDS) to verify elemental composition (e.g., Ba:P ≈ 3:2 atomic ratio). Deviations in Ba/P ratios (e.g., 63% Ba vs. theoretical 68.4%) may indicate incomplete reaction or adsorbed water .

Q. What are the primary applications of this compound in material science research?

this compound is studied for:

  • Proton conductivity : Its high thermal stability (>500°C) makes it suitable for solid oxide fuel cells.
  • Luminescent materials : Doping with rare-earth ions (e.g., Eu³⁺) enables tunable emission spectra.
  • Bioceramics : Hydroxyapatite composites for bone regeneration due to biocompatibility .

Advanced Research Questions

Q. How do synthesis routes (e.g., microbiological vs. chemical precipitation) influence the morphology and thermal stability of this compound?

  • Microbiological precipitation using Bacillus subtilis enzymes produces brick-like crystals with organic inclusions, leading to lower decomposition temperatures (355.5°C vs. >400°C for chemical synthesis) and higher total weight loss (7.47% vs. <5%) due to residual organics.
  • Chemical precipitation yields smoother, irregular particles with higher crystallinity. Morphological differences arise from organic templates in microbiological methods, which alter nucleation kinetics .

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

Discrepancies in enthalpy of formation (ΔHf) and phase transition temperatures often stem from:

  • Hydration state variability : Anhydrous vs. dihydrate forms have distinct thermal profiles.
  • Impurity effects : Trace ions (e.g., Cl⁻ from BaCl₂ precursors) can shift decomposition points. Resolution strategies:
  • Use high-purity precursors and inert atmospheres during synthesis.
  • Validate data against computational models (e.g., density functional theory) .

Q. How can multivariate analysis of Raman spectra resolve structural ambiguities in this compound glasses?

Multivariate curve resolution (MCR) decomposes overlapping Raman bands into individual components, identifying structural units like (PO₃⁻)n chains or Q²/Q³ phosphate tetrahedra. For BaO-P₂O₅ glasses, MCR loadings correlate with vibrational modes of P–O–P bridges (∼700 cm⁻¹) and symmetric PO₂ stretching (∼1150 cm⁻¹). This method accounts for 98.93% spectral variance, enabling precise quantification of network modifiers .

Q. What experimental design considerations are critical for studying ion transport in this compound-based electrolytes?

  • Dopant selection : Substituting Ba²⁺ with lower-valent ions (e.g., Na⁺) creates oxygen vacancies, enhancing proton mobility.
  • Impedance spectroscopy : Measure conductivity across frequencies (0.1 Hz–1 MHz) to distinguish bulk vs. grain boundary contributions.
  • Temperature control : Conductivity increases exponentially with temperature (Arrhenius behavior); activation energies should align with reported values (∼0.8–1.2 eV) .

Methodological Guidelines for Data Interpretation

  • Addressing data contradictions : Replicate experiments using protocols from independent studies (e.g., USP 04967016 for synthesis) and cross-validate with multiple characterization tools .
  • Structural analysis : Combine XRD with pair distribution function (PDF) analysis to detect short-range order in amorphous phases .
  • Thermal behavior : Use simultaneous TGA-DSC to correlate weight loss with endothermic/exothermic events (e.g., melting at ∼1560°C for Ba₃(PO₄)₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.